molecular formula C12H5Cl3N2 B3038681 2-Chloro-6-(3,4-dichlorophenyl)nicotinonitrile CAS No. 885950-30-1

2-Chloro-6-(3,4-dichlorophenyl)nicotinonitrile

Cat. No. B3038681
M. Wt: 283.5 g/mol
InChI Key: GWNZPDTZGHASFT-UHFFFAOYSA-N
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Description

2-Chloro-6-(3,4-dichlorophenyl)nicotinonitrile is a biochemical compound used for proteomics research . It has a molecular weight of 283.54 and a molecular formula of C12H5Cl3N2 .


Molecular Structure Analysis

The molecular structure of 2-Chloro-6-(3,4-dichlorophenyl)nicotinonitrile is represented by the SMILES notation: C1=CC(=C(C=C1C2=NC(=C(C=C2)C#N)Cl)Cl)Cl .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Chloro-6-(3,4-dichlorophenyl)nicotinonitrile include a molecular weight of 283.54 and a molecular formula of C12H5Cl3N2 .

Scientific Research Applications

Highly Regioselective Palladium-Catalyzed C2-Amination

A study by Delvare et al. (2011) in "Synthesis" describes the use of palladium(0) in the highly regioselective C-2 amination of dichloronicotinonitrile, leading to the production of 4-chloro-6-anilino nicotinonitrile compounds after deprotection in situ. This process highlights the chemical utility of dichloronicotinonitrile in regioselective amination reactions (Delvare, Koza, & Morgentin, 2011).

Antibacterial Activity of Nicotinonitrile Derivatives

Mekky and Sanad (2022) in "Synthetic Communications" investigated nicotinonitrile derivatives, highlighting their antibacterial activity against Staphylococcus aureus and Enterococcus faecalis strains. These compounds demonstrated efficacy comparable to ciprofloxacin, underlining their potential as antibacterial agents (Mekky & Sanad, 2022).

Synthesis and Antimicrobial Activity of Nicotinonitrile Compounds

Guna et al. (2015) reported on the synthesis and antimicrobial activity of certain nicotinonitrile compounds against various bacteria and fungi. The study, published in "International Letters of Chemistry, Physics and Astronomy," emphasizes the antimicrobial potential of these compounds (Guna, Bhadani, Purohit, & Purohit, 2015).

Synthesis of Bioactive Compounds for Plastic Industry

Zaiton et al. (2018) in the "Egyptian Journal of Chemistry" explored the synthesis of new biocidal compounds using nicotinonitrile derivatives. These compounds were tested for their antimicrobial activity, demonstrating potential applications in the plastic industry (Zaiton, Assem, Arafa, Momen, & Said, 2018).

Crystal Structure Analysis

Parthasarathy et al. (2006) conducted a study on the crystal structure of 2-(1-methyl-1H-3-indolyl)nicotinonitrile, published in "Analytical Sciences: X-ray Structure Analysis Online." This research provides insights into the molecular structure of nicotinonitrile derivatives (Parthasarathy, Banerjee, Vyas, Babu, Dager, & Pal, 2006).

Safety And Hazards

For safety and hazards information, it’s recommended to refer to the Safety Data Sheet (SDS) and Certificate of Analysis provided by the manufacturer .

properties

IUPAC Name

2-chloro-6-(3,4-dichlorophenyl)pyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H5Cl3N2/c13-9-3-1-7(5-10(9)14)11-4-2-8(6-16)12(15)17-11/h1-5H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWNZPDTZGHASFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=NC(=C(C=C2)C#N)Cl)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H5Cl3N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201210864
Record name 2-Chloro-6-(3,4-dichlorophenyl)-3-pyridinecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201210864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-6-(3,4-dichlorophenyl)nicotinonitrile

CAS RN

885950-30-1
Record name 2-Chloro-6-(3,4-dichlorophenyl)-3-pyridinecarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885950-30-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-6-(3,4-dichlorophenyl)-3-pyridinecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201210864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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